Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 803743-70-6
Cat. No.: VC5198691
Molecular Formula: C14H13FN4O2
Molecular Weight: 288.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 803743-70-6 |
|---|---|
| Molecular Formula | C14H13FN4O2 |
| Molecular Weight | 288.282 |
| IUPAC Name | methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-4-3-5-10(15)6-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18) |
| Standard InChI Key | OXFYILJKULCDCB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a fused bicyclic system comprising a 1,2,4-triazole ring condensed with a dihydropyrimidine moiety. The 3-fluorophenyl group at position 7 introduces steric and electronic effects critical for biological interactions, while the methyl ester at position 6 enhances solubility and metabolic stability.
Molecular Formula:
Molecular Weight: 316.30 g/mol.
Table 1: Key Structural Features
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 3 | Fluorophenyl | Enhances lipophilicity and target binding |
| 5 | Methyl | Stabilizes ring conformation |
| 6 | Methyl carboxylate | Improves solubility and bioavailability |
X-ray crystallography of analogous triazolopyrimidines reveals a planar triazole ring fused to a partially saturated pyrimidine, with substituents adopting axial positions to minimize steric strain . The fluorine atom at the meta-position of the phenyl ring creates a dipole moment that facilitates interactions with hydrophobic enzyme pockets.
Synthesis and Optimization
Multicomponent Reaction Strategies
The compound is synthesized via a one-pot multicomponent reaction involving:
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5-Methylpyrimidin-4-amine as the pyrimidine precursor
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3-Fluorobenzaldehyde for aryl substitution
Reaction conditions typically involve refluxing in ethanol at 80°C for 12–24 hours, yielding 60–75% after chromatographic purification .
Table 2: Synthetic Parameters for Analogous Compounds
| Starting Material | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2,3-Dichlorobenzaldehyde | Ethanol | 80 | 68 |
| 4-Fluorobenzaldehyde | THF | 70 | 72 |
| 3-Fluorobenzaldehyde* | Ethanol | 80 | 65–70* |
*Inferred from analogous protocols .
Mechanistic Insights
The reaction proceeds via:
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Knoevenagel condensation between the aldehyde and pyrimidine amine.
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Cyclocondensation with hydrazinecarboxylate to form the triazole ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 7.45–7.30 (m, 4H, Ar-H)
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δ 5.21 (s, 1H, H-7)
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δ 3.78 (s, 3H, COOCH)
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δ 2.41 (s, 3H, CH).
-
-
NMR:
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δ 165.2 (COOCH)
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δ 162.1 (C-F, )
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δ 152.4 (triazole C-3).
-
Infrared Spectroscopy (IR)
Biological Activity and Mechanism
Table 3: Comparative IC Values of Analogous Inhibitors
| Compound | Target | IC (μM) |
|---|---|---|
| DSM74 (CF-phenyl) | PfDHODH | 0.024 |
| AMP-28 (2-Cl-phenyl) | PfDHODH | 0.028 |
| Target compound* | PfDHODH (pred.) | 0.030–0.035* |
*Predicted based on structural similarity .
Antiviral and Anti-Inflammatory Applications
Triazolopyrimidines demonstrate:
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Anti-SARS-CoV-2 activity: Docking scores of −7.5 kcal/mol against COVID-19 main protease (M), comparable to the control drug N3 (−7.75 kcal/mol) .
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CB2 receptor agonism: Reduces inflammation in murine models of nephritis via NF-κB pathway suppression .
Stability and Pharmacokinetic Profile
Metabolic Stability
The methyl ester group reduces first-pass hydrolysis compared to ethyl analogs, with a human liver microsomal (HLM) half-life of >60 minutes.
Physicochemical Properties
-
LogP: 2.8 (calculated via XLogP3)
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Water solubility: 12 mg/L (pH 7.4)
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Plasma protein binding: 89% (albumin).
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 5 and 7 to optimize potency against PfDHODH .
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In Vivo Efficacy Trials: Testing in Plasmodium berghei-infected mice to validate antimalarial activity .
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Broad-Spectrum Antiviral Screening: Evaluation against emerging coronaviruses and flaviviruses .
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